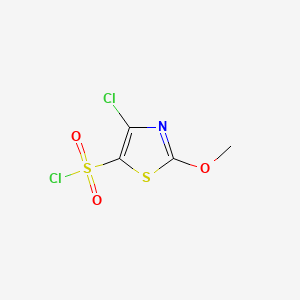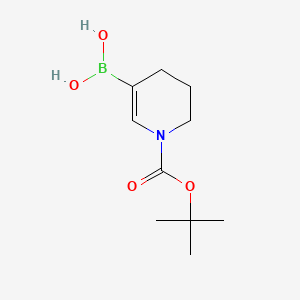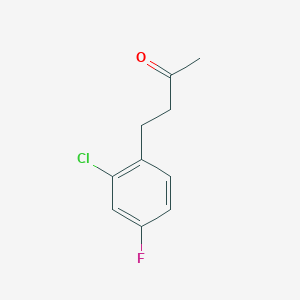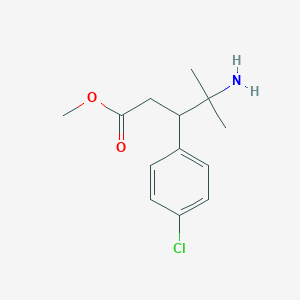
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester is an organic compound with the molecular formula C9H7Br2FO2. This compound is a derivative of benzoic acid, where the aromatic ring is substituted with bromine, bromomethyl, and fluorine groups, and the carboxylic acid is esterified with a methyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester typically involves the following steps:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring.
Fluorination: The brominated benzoic acid is then subjected to fluorination to introduce the fluorine atom.
Esterification: The carboxylic acid group of the fluorinated benzoic acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination reactions, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents, catalysts, and temperature control is crucial in achieving efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and bromomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or bromomethyl groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester can be compared with other similar compounds such as:
Benzoic acid, 5-bromo-2-(bromomethyl)-, methyl ester: Lacks the fluorine substituent, which can affect its reactivity and applications.
Benzoic acid, 5-bromo-2-(bromomethyl)-4-chloro-, methyl ester: Contains a chlorine substituent instead of fluorine, leading to different chemical properties and reactivity.
Benzoic acid, 5-bromo-2-(bromomethyl)-4-methoxy-, methyl ester: Contains a methoxy group, which can influence its solubility and reactivity.
The presence of different substituents on the aromatic ring can significantly impact the compound’s chemical behavior, reactivity, and applications, making this compound unique in its properties and uses.
Propriétés
Numéro CAS |
2253789-54-5 |
|---|---|
Formule moléculaire |
C9H7Br2FO2 |
Poids moléculaire |
325.96 g/mol |
Nom IUPAC |
methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)6-3-7(11)8(12)2-5(6)4-10/h2-3H,4H2,1H3 |
Clé InChI |
WNWYGDOTVQCXFM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1CBr)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)

![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)




![[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)


